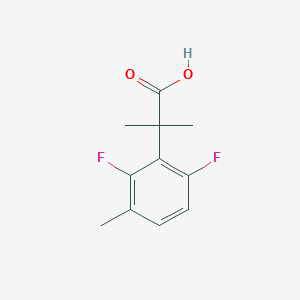

2-(2,6-Difluoro-3-methylphenyl)-2-methylpropanoic acid

Description

Properties

Molecular Formula |

C11H12F2O2 |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

2-(2,6-difluoro-3-methylphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C11H12F2O2/c1-6-4-5-7(12)8(9(6)13)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15) |

InChI Key |

SFZZTUQZLBKAEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(C)(C)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-3-methylphenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,6-difluoro

Biological Activity

The compound 2-(2,6-Difluoro-3-methylphenyl)-2-methylpropanoic acid is a member of the propanoic acid derivatives, featuring a unique difluoromethylphenyl substituent. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : CHFO

- Molecular Weight : Approximately 230.22 g/mol

- Structure : The compound contains a propanoic acid backbone with a 2,6-difluoro-3-methylphenyl group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These include:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator of nuclear receptors, influencing gene expression and cellular signaling pathways .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antitumor Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential as an anticancer agent .

- Metabolic Regulation : The compound may play a role in regulating metabolic processes, potentially impacting conditions such as obesity and diabetes.

In Vitro Studies

- Cytotoxicity Against Cancer Cells :

- Enzyme Inhibition Assays :

In Vivo Studies

- Animal Models :

- Pharmacokinetics :

Summary of Biological Activities

Pharmacokinetic Profile

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound has been investigated as a potential lead in drug development due to its ability to inhibit specific biological pathways. For instance, it has shown promise in inhibiting diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in lipid metabolism. Inhibitors of DGAT2 are being explored for the treatment of metabolic disorders such as obesity and diabetes .

Case Study: DGAT2 Inhibition

- Study Reference : WO2022140169A1

- Findings : The compound exhibited significant inhibition of DGAT2 activity in vitro, leading to decreased triglyceride levels in cellular models. This suggests its potential use in managing hyperlipidemia.

2. Anti-inflammatory Properties

Research indicates that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Study: Inflammation Model

- Study Reference : Research published in RSC Advances

- Findings : In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation, supporting its therapeutic potential against conditions like arthritis.

Materials Science Applications

1. Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength.

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

Chemical Reactions Analysis

Key Reaction Pathways

This compound participates in four primary reaction categories:

1.1 Carboxylic Acid Functionalization

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form esters. For example, treatment with ethanol and H₂SO₄ yields the ethyl ester derivative.

-

Amidation : Forms amides when exposed to amines (e.g., NH₃, alkylamines) via coupling agents like DCC or EDC.

-

Decarboxylation : Undergoes thermal or catalytic decarboxylation to produce 2-(2,6-difluoro-3-methylphenyl)propane derivatives.

1.2 Aromatic Ring Modifications

-

Electrophilic Substitution : The electron-withdrawing fluorine atoms direct electrophiles (e.g., NO₂⁺, SO₃H⁺) to the para position relative to the methyl group.

-

Nucleophilic Aromatic Substitution : Fluorine atoms at the 2- and 6-positions can be replaced by nucleophiles (e.g., OH⁻, NH₂⁻) under harsh conditions.

1.3 Side-Chain Reactions

-

Oxidation : The tertiary carbon adjacent to the carboxylic acid is resistant to oxidation, preserving the branched structure.

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces aromatic fluorine groups in specific conditions, though this is less common.

Mechanistic Insights

-

Esterification : Proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. Acid catalysts (e.g., H₂SO₄) stabilize intermediates.

-

Decarboxylation : Follows a free-radical pathway in the presence of copper catalysts, releasing CO₂ and generating a stabilized alkyl radical.

Stability and Side Reactions

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity of arylpropionic acids is strongly influenced by substituents on the phenyl ring. Fluorine atoms at the 2- and 6-positions in the target compound are electron-withdrawing, which likely lowers its pKa compared to analogs with electron-donating groups (e.g., methoxy in 3-(2-methoxyphenyl)propanoic acid, pKa ~4.5–5.0) . However, the exact pKa of the target compound remains uncharacterized in the provided evidence.

Key Comparisons:

- 2-(4-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid (C₁₀H₁₀BrF₂O₂): Replacing the 3-methyl group with a bromine atom increases molecular weight (279.08 vs.

- 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid (C₁₄H₁₆Cl₂O₃): The phenoxy group introduces hydrogen-bonding capacity, improving aqueous solubility but reducing lipophilicity compared to the target compound’s direct phenyl linkage .

Steric and Electronic Modifications

- 3-(2-Methoxyphenyl)propanoic acid (C₁₀H₁₂O₃): The methoxy group at the 2-position donates electrons, reducing acidity (pKa ~4.7) compared to the fluorine-substituted target. The absence of methyl branching on the propanoic acid chain also decreases steric hindrance .

Core Structure Variations

- 2-[1-(2,6-Difluoro-3-methylphenyl)cyclobutyl]acetic acid (C₁₃H₁₄F₂O₂): Replacing the propanoic acid with an acetic acid chain reduces molecular weight (240.25 vs. ~240.24 for the target) and shortens the carbon backbone, which may impact pharmacokinetic properties such as membrane permeability .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Phenyl Ring) | Acid Group | Key Properties |

|---|---|---|---|---|---|

| Target Compound | C₁₂H₁₄F₂O₂ | ~240.24 | 2,6-diF; 3-Me | 2-methylpropanoic | High lipophilicity, low pKa* |

| 2-(4-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid | C₁₀H₁₀BrF₂O₂ | 279.08 | 4-Br; 2,6-diF | 2-methylpropanoic | Enhanced reactivity for synthesis |

| 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid | C₁₄H₁₆Cl₂O₃ | 303.18 | 4-(Cl₂-cyclopropyl); O-linker | 2-methylpropanoic | Improved solubility, steric bulk |

| 3-(2-Methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | 180.20 | 2-MeO | propanoic | Higher pKa, reduced steric effects |

| 2-(4-Bromo-3-methylphenyl)propanoic acid | C₁₀H₁₁BrO₂ | 250.66 | 4-Br; 3-Me | propanoic | Altered electronic distribution |

| 2-[1-(2,6-Difluoro-3-methylphenyl)cyclobutyl]acetic acid | C₁₃H₁₄F₂O₂ | 240.25 | 2,6-diF; 3-Me | acetic | Shorter chain, reduced steric bulk |

*Predicted based on substituent effects .

Research Implications and Gaps

The target compound’s fluorinated aromatic system and branched acid chain position it as a promising candidate for drug development, particularly in mimicking NSAID scaffolds (e.g., ibuprofen, ketoprofen) . However, the absence of direct pharmacological or thermodynamic data (e.g., solubility, logP) in the evidence highlights the need for further experimental characterization.

References:

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2,6-Difluoro-3-methylphenyl)-2-methylpropanoic acid?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions to introduce the difluoro-methylphenyl moiety. For example, intermediates like 2-methylpropanoic acid derivatives can be functionalized via Suzuki-Miyaura cross-coupling with halogenated aromatic precursors (e.g., 2,6-difluoro-3-methylbromobenzene). Post-synthetic purification via recrystallization or column chromatography is critical, as impurities such as positional isomers (e.g., 3- or 4-substituted phenyl analogs) may form during synthesis .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity (>97% recommended). Confirm structural identity via : Expected signals include a singlet for the α-methyl group (δ ~1.5 ppm), aromatic protons (δ ~6.8–7.4 ppm), and carboxylic acid protons (δ ~12.1 ppm). Compare with reference spectra of structurally related arylpropionic acids .

Q. What safety precautions are necessary during handling?

- Methodological Answer : Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates. Refer to safety data sheets (SDS) for analogous compounds (e.g., 2-(2-methoxyphenyl)-2-methylpropanoic acid) for toxicity guidelines. Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do substituent positions (e.g., fluorine vs. methyl groups) influence biological activity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies using analogs with varied substituents. For example, replace fluorine with trifluoromethyl groups (as in 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid) and assess activity in target assays (e.g., prostaglandin D receptor binding). Computational docking studies (e.g., AutoDock Vina) can predict steric/electronic effects of substituents on ligand-receptor interactions .

Q. What in vitro assays are suitable for evaluating its mechanism of action?

- Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., -prostaglandin D) in recombinant DP receptor-expressing cell lines. Measure IC values and compare with known antagonists. For enzyme inhibition studies (e.g., cyclooxygenase), employ fluorescence-based kits (e.g., COX Fluorescent Inhibitor Screening Assay) to quantify inhibition kinetics .

Q. How can contradictory data on enantiomeric activity be resolved?

- Methodological Answer : Synthesize and isolate enantiomers via chiral chromatography (e.g., Chiralpak IA column). Test each enantiomer in functional assays (e.g., cAMP inhibition in DP receptor pathways). Use circular dichroism (CD) spectroscopy to confirm absolute configuration. Discrepancies may arise from racemization during synthesis or assay conditions (e.g., pH-dependent stability) .

Q. What strategies mitigate interference from metabolites in pharmacokinetic studies?

- Methodological Answer : Use LC-MS/MS with selective ion monitoring (SIM) to distinguish the parent compound from metabolites (e.g., hydroxylated or glucuronidated derivatives). Validate methods using liver microsomal incubations (e.g., human CYP450 isoforms) to identify major metabolic pathways. Adjust extraction protocols (e.g., solid-phase extraction with Oasis HLB cartridges) to enhance specificity .

Data Contradiction & Optimization

Q. How should researchers address discrepancies in reported solubility profiles?

- Methodological Answer : Solubility varies with pH due to the carboxylic acid moiety. Use shake-flask method with buffered solutions (pH 1.2–7.4) to measure equilibrium solubility. For DMSO stock solutions, confirm concentration via gravimetric analysis and NMR quantification. Discrepancies may arise from polymorphic forms; characterize crystallinity via X-ray diffraction (XRD) .

Q. Why do in vitro and in vivo efficacy data sometimes conflict?

- Methodological Answer : Conduct parallel studies comparing plasma protein binding (e.g., equilibrium dialysis) and tissue distribution (e.g., radiolabeled tracer in rodents). Poor bioavailability may result from first-pass metabolism; co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.